Cas no 1346965-03-4 (6-fluoro-4-methylnaphthalen-2-ol)

6-Fluoro-4-methylnaphthalen-2-ol is a fluorinated naphthol derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorine substituent at the 6-position and a methyl group at the 4-position, enhances its reactivity and selectivity in synthetic pathways. The hydroxyl group at the 2-position allows for further functionalization, making it a versatile intermediate in organic synthesis. This compound exhibits improved stability and lipophilicity compared to non-fluorinated analogs, which may contribute to its utility in drug discovery and material science. Its precise molecular properties make it suitable for studies requiring tailored electronic or steric effects in aromatic systems.
6-fluoro-4-methylnaphthalen-2-ol structure
1346965-03-4 structure
Product Name:6-fluoro-4-methylnaphthalen-2-ol
CAS No:1346965-03-4
MF:C11H9FO
MW:176.186966657639
MDL:MFCD24730193
CID:5682882
PubChem ID:56930544
Update Time:2025-05-22

6-fluoro-4-methylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol, 6-fluoro-4-methyl-
    • 6-fluoro-4-methylnaphthalen-2-ol
    • 1346965-03-4
    • EN300-25991314
    • SCHEMBL24448635
    • MDL: MFCD24730193
    • Inchi: 1S/C11H9FO/c1-7-4-10(13)5-8-2-3-9(12)6-11(7)8/h2-6,13H,1H3
    • InChI Key: LXSBQQLSQQDLIH-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=C(F)C=C2)=C(C)C=C1O

Computed Properties

  • Exact Mass: 176.063743068g/mol
  • Monoisotopic Mass: 176.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.236±0.06 g/cm3(Predicted)
  • Melting Point: 86-88 °C
  • Boiling Point: 317.0±22.0 °C(Predicted)
  • pka: 9.65±0.40(Predicted)

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Additional information on 6-fluoro-4-methylnaphthalen-2-ol

6-Fluoro-4-methylnaphthalen-2-ol (CAS No. 1346965-03-4): A Comprehensive Overview of Its Properties and Applications

6-Fluoro-4-methylnaphthalen-2-ol (CAS No. 1346965-03-4) is a fluorinated naphthalene derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique molecular structure combining a fluoro substituent and a methyl group on a naphthalene backbone, exhibits intriguing chemical and physical properties. Researchers are particularly interested in its potential as a building block for drug discovery and organic synthesis, owing to its ability to modulate electronic and steric effects in complex molecules.

In recent years, the demand for fluorinated organic compounds like 6-fluoro-4-methylnaphthalen-2-ol has surged due to their applications in medicinal chemistry. Fluorination often enhances a molecule's metabolic stability, bioavailability, and binding affinity, making it a key strategy in pharmaceutical development. For instance, the fluoro group in this compound could play a critical role in designing targeted therapies for diseases where selective inhibition or activation of biological pathways is required. This aligns with current trends in precision medicine and personalized therapeutics, topics frequently searched by professionals in the field.

The synthesis of 6-fluoro-4-methylnaphthalen-2-ol typically involves multi-step organic reactions, including electrophilic aromatic substitution and halogenation. Its CAS number 1346965-03-4 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and academic literature. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity, which are critical for reproducibility in research settings. These methodologies are often queried in search engines by chemists seeking analytical validation protocols.

Beyond pharmaceuticals, 6-fluoro-4-methylnaphthalen-2-ol has potential applications in advanced materials. Its aromatic system and fluorine atom could contribute to the development of organic semiconductors or liquid crystals, areas of high interest in renewable energy and display technologies. This connects with the growing public and scientific focus on sustainable materials and green chemistry, which dominate discussions in environmental and industrial forums.

Safety and handling of 6-fluoro-4-methylnaphthalen-2-ol require standard laboratory precautions, as with most synthetic intermediates. While not classified as hazardous under typical conditions, proper chemical storage and waste disposal practices are essential—topics frequently searched by laboratory personnel. Regulatory compliance, such as REACH and GMP guidelines, may apply depending on its use, reflecting the broader industry emphasis on regulatory standards in chemical manufacturing.

In summary, 6-fluoro-4-methylnaphthalen-2-ol (CAS No. 1346965-03-4) represents a versatile compound with promising applications across drug development and material science. Its structural features align with modern research priorities, including fluorine chemistry and functional materials, making it a subject of ongoing investigation. As interdisciplinary research expands, this compound may emerge as a key player in innovations addressing global challenges in healthcare and technology.

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